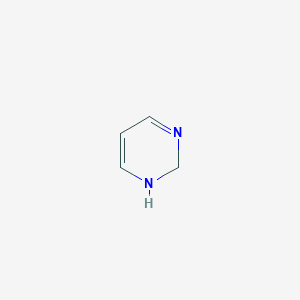

Dihydropyrimidine

説明

Structure

3D Structure

特性

分子式 |

C4H6N2 |

|---|---|

分子量 |

82.10 g/mol |

IUPAC名 |

1,2-dihydropyrimidine |

InChI |

InChI=1S/C4H6N2/c1-2-5-4-6-3-1/h1-3,5H,4H2 |

InChIキー |

WCFAPJDPAPDDAQ-UHFFFAOYSA-N |

正規SMILES |

C1NC=CC=N1 |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Review of Dihydropyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrimidine (DHPM) derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to natural products and their wide spectrum of biological activities.[1] First synthesized by Pietro Biginelli in 1893, this scaffold has become a cornerstone in the development of novel therapeutic agents.[2][3] The inherent versatility of the this compound core allows for extensive structural modifications, leading to a diverse library of compounds with activities ranging from anticancer and antimicrobial to cardiovascular and anti-inflammatory effects.[4][5][6] This in-depth technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, quantitative biological data, key signaling pathways, and detailed experimental protocols relevant to drug discovery and development.

Synthesis of this compound Derivatives

The most prominent method for synthesizing this compound derivatives is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[3][7] This acid-catalyzed condensation reaction offers a straightforward and efficient route to the core DHPM scaffold.[8]

General Experimental Protocol for Biginelli Reaction

A typical experimental procedure for the Biginelli synthesis is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent, commonly ethanol.[8]

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid. Hydrochloric acid is traditionally used, but other catalysts like ytterbium triflate or indium(III) chloride have been employed to improve yields and reaction times.[7]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9][10]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, often in an ice bath, to induce precipitation of the product. The crude product is then collected by vacuum filtration and washed with a cold solvent, such as ethanol.[8][9] Further purification can be achieved through recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or column chromatography on silica gel.[10][11]

-

Characterization: The structure and purity of the synthesized this compound derivatives are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[9][11] Melting point analysis is also performed to determine the purity of the crystalline product.[10][12]

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a multitude of biological activities. The following tables summarize the quantitative data for some of the most significant therapeutic areas.

Anticancer Activity

The anticancer potential of DHPMs is one of the most widely studied areas, with many derivatives showing potent activity against various cancer cell lines. A notable mechanism of action is the inhibition of the mitotic kinesin Eg5.[13][14]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Monastrol | Multiple | ~14 | [13] |

| Derivative 1 | A549 | 3.60 | [1] |

| Derivative 2 | HeLa | 43.63 | [1] |

| Derivative 3 | K562 | 67.97 | [1] |

| Derivative 4 | MCF-7 | 44.9 | [1] |

| Compound 12 | Multiple | 0.087 (EGFR) | [15] |

| Compound 15 | Multiple | 0.084 (EGFR) | [15] |

Antimicrobial Activity

DHPMs have demonstrated significant antibacterial and antifungal properties, with some compounds exhibiting low minimum inhibitory concentrations (MICs) against resistant strains.[2][4][16]

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| DHPM-A | Pseudomonas aeruginosa | 62.5 | [1] |

| DHPM-B | Staphylococcus aureus | 0.16 | [2] |

| DHPM-C | Escherichia coli | 32 | [4] |

| DHPM-D | Candida albicans | 32 | [4] |

| Compound 10 | Acinetobacter baumannii | 62.5 | [16] |

| Compound 16 | Staphylococcus aureus | 62.5 | [16] |

Antiviral Activity

Several this compound derivatives have been identified as having potent antiviral activity against a range of viruses.[17]

| Compound ID | Virus | EC50 (µM) | Reference |

| DHPM-4m | Punta Toro virus | 3 | [17] |

| DHPM-4h | Varicella zoster virus | 57 | [17] |

| Compound 4 | Influenza B | 0.29 | [18] |

| Compound 6 | Influenza B | 0.19 | [18] |

Anti-inflammatory Activity

The anti-inflammatory effects of DHPMs have been demonstrated through the inhibition of key inflammatory enzymes like mPGES-1 and 5-LOX.[5]

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 3j | mPGES-1 | 0.92 | [5] |

| Compound 3j | 5-LOX | 1.98 | [5] |

| Compound VI | PGE2 production | 0.24 | [5] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various molecular targets and signaling pathways.

Inhibition of Mitotic Kinesin Eg5

A key mechanism for the anticancer activity of many DHPMs, including the well-known compound Monastrol, is the inhibition of the mitotic kinesin Eg5.[13][14] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[13] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[13][19]

Modulation of L-type Calcium Channels

This compound derivatives are structurally similar to dihydropyridines, a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina.[20] DHPMs can act as antagonists of L-type calcium channels, inhibiting the influx of calcium ions into cells, which leads to vasodilation and a reduction in blood pressure.[21][22]

Experimental Workflows in Drug Discovery

The discovery and development of this compound derivatives as therapeutic agents often involve systematic experimental workflows.

High-Throughput Screening (HTS) Workflow

High-throughput screening is a common strategy to identify initial "hit" compounds from large chemical libraries.

Structure-Activity Relationship (SAR) Workflow

Once initial hits are identified, a structure-activity relationship (SAR) study is conducted to optimize the potency and selectivity of the compounds.

Conclusion

This compound derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their straightforward synthesis via the Biginelli reaction allows for the generation of diverse chemical libraries amenable to high-throughput screening and lead optimization. The well-documented anticancer, antimicrobial, antiviral, and anti-inflammatory activities, supported by quantitative data, highlight the importance of this scaffold in modern drug discovery. The elucidation of their mechanisms of action, such as the inhibition of Eg5 kinesin and modulation of calcium channels, provides a rational basis for the design of more potent and selective drug candidates. The systematic application of experimental workflows, from initial screening to detailed SAR studies, will undoubtedly lead to the development of novel this compound-based therapeutics for a wide range of diseases.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of new this compound/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. theochem.mercer.edu [theochem.mercer.edu]

- 9. rjpn.org [rjpn.org]

- 10. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and docking study of 3,4-dihydropyrimidine-2-one derivatives as inhibitors of the Mitotic Kinesin, Eg5 [tips.sums.ac.ir]

- 15. Design and Synthesis of New this compound Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

- 17. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dapt.us [dapt.us]

- 19. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 21. Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

The Biginelli Reaction: A Deep Dive into Mechanisms and Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Biginelli reaction, a one-pot three-component cyclocondensation, stands as a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed reaction involves an aldehyde, a β-ketoester, and urea (or thiourea).[1][3] The resulting DHPM scaffold is of significant interest to the pharmaceutical industry, forming the core of various biologically active compounds, including antiviral, antitumor, antibacterial, and anti-inflammatory agents, as well as calcium channel blockers.[4][5]

Despite its century-old history and widespread application, the precise mechanism of the Biginelli reaction has been a subject of extensive investigation and debate. Several pathways have been proposed, each involving distinct key intermediates. This guide provides a comprehensive overview of the accepted and proposed mechanisms, details the critical intermediates, presents relevant quantitative data, and offers representative experimental protocols.

Proposed Reaction Mechanisms

The mechanism of the Biginelli reaction is generally accepted to proceed through a series of bimolecular reactions.[1] Over the years, three primary pathways have been proposed: the Acyliminium (or Iminium) pathway, the Knoevenagel pathway, and the Enamine pathway. Experimental and computational evidence strongly favors the Acyliminium pathway as the most probable route under typical Biginelli conditions.[6][7]

The Acyliminium Ion Pathway

This is the most widely accepted mechanism for the acid-catalyzed Biginelli reaction.[6][7] Spectroscopic studies, particularly using 1H and 13C NMR, have provided significant evidence supporting the formation of an N-acyliminium ion as the key intermediate.[6][7] This pathway begins with the acid-catalyzed condensation between the aldehyde and urea.

The key steps are:

-

Formation of the N-Acyliminium Ion: The reaction initiates with the nucleophilic addition of urea to the protonated aldehyde, forming a hemiaminal intermediate.[8] This is followed by acid-catalyzed dehydration to generate a highly electrophilic N-acyliminium ion.[3][8][9] This initial condensation is often considered the rate-determining step.[3]

-

Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile and attacks the electrophilic carbon of the N-acyliminium ion.[4][10] This step forms an open-chain ureide intermediate.[6][8]

-

Cyclization and Dehydration: The terminal amino group of the ureide intermediate performs an intramolecular nucleophilic attack on the ketone carbonyl group, leading to a cyclized hexahydropyrimidine intermediate.[9][10]

-

Final Product Formation: A final acid-catalyzed dehydration step eliminates a molecule of water, yielding the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM) product.[1][9]

Caption: The widely accepted Acyliminium Ion pathway for the Biginelli reaction.

The Knoevenagel Pathway

An earlier proposed mechanism by Sweet and Fissekis in 1973 suggested that the reaction begins with a Knoevenagel condensation between the aldehyde and the β-ketoester.[1][11]

The key steps are:

-

Knoevenagel Condensation: An acid-catalyzed aldol-type condensation between the aldehyde and ethyl acetoacetate forms an α,β-unsaturated ketoester.[11]

-

Carbenium Ion Formation: Subsequent dehydration leads to a resonance-stabilized carbenium ion.[1][11] This step was proposed to be rate-limiting.[1]

-

Urea Addition and Cyclization: Urea then acts as the nucleophile, adding to the carbenium ion. The resulting intermediate then undergoes cyclization to form the final DHPM product.[1][11]

However, further studies have cast doubt on this mechanism under standard Biginelli conditions. For instance, reacting a pre-formed α,β-unsaturated ketoester with thiourea under acidic conditions yielded 2-amino-1,3-thiazines instead of the expected DHPM, contradicting this proposed pathway.[11]

Caption: The proposed Knoevenagel pathway, now largely considered less likely.

The Enamine Pathway

The Enamine pathway is particularly relevant for Biginelli reactions catalyzed by primary or secondary amines, a common strategy in asymmetric synthesis.[12] In this mechanism, the β-dicarbonyl compound first reacts with the amine catalyst.

The key steps are:

-

Enamine Formation: The β-ketoester reacts with a secondary amine catalyst (or a primary amine catalyst) to form a nucleophilic enamine intermediate.[12][13]

-

Iminium Ion Formation: Concurrently, the aldehyde reacts with urea to form the N-acyliminium ion, as in the first pathway.

-

Nucleophilic Attack: The enamine intermediate attacks the iminium ion to form a new C-C bond.[12]

-

Hydrolysis and Cyclization: The resulting intermediate is hydrolyzed to regenerate the catalyst, followed by intramolecular cyclization and dehydration to yield the DHPM product.[12]

This pathway is crucial for understanding the stereoselectivity achieved in many organocatalyzed Biginelli reactions, where the chiral amine catalyst directs the facial selectivity of the enamine's attack on the imine.[12][14]

Caption: The Enamine pathway, prevalent in organocatalyzed Biginelli reactions.

Key Intermediates

The identification and characterization of intermediates are crucial for validating a proposed reaction mechanism.

-

N-Acyliminium Ion: This is the cornerstone intermediate of the most accepted pathway.[6][9] It is a highly electrophilic species formed from the condensation of the aldehyde and urea. Its presence is supported by NMR studies and trapping experiments.[6][7]

-

Open-Chain Ureide: Formed after the nucleophilic attack of the β-ketoester enol on the N-acyliminium ion.[6][8] This intermediate contains all three components of the reaction before the final ring-closing step.

-

Hexahydropyrimidine: This is the saturated cyclic intermediate formed after the intramolecular attack of the urea's NH2 group on the ketone carbonyl.[8][15] It is often transient and quickly dehydrates to the more stable DHPM. In some cases, particularly with electron-withdrawing groups like CF3, this intermediate can be isolated.[15]

-

Enamine: In amine-catalyzed versions, the enamine formed from the β-ketoester and the catalyst is the key nucleophilic intermediate that attacks the iminium ion.[12][13]

-

Carbenium Ion: This intermediate is central to the Knoevenagel pathway.[1][11] It is proposed to form via dehydration of the initial aldol adduct from the aldehyde and β-ketoester. However, direct evidence for its role in the Biginelli reaction is lacking.[7]

Quantitative Data and Reaction Conditions

The efficiency of the Biginelli reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions. The classical protocol often suffered from low yields. Modern methods have significantly improved yields and shortened reaction times.

| Catalyst Type | Catalyst Example(s) | Solvent | Conditions | Typical Yields | Reference |

| Brønsted Acid | HCl, Tartaric Acid | Ethanol, Water | Reflux | Low to Moderate | |

| Lewis Acid | Yb(OTf)₃ | Solvent-free | Heating | >85% | [10] |

| Lewis Acid | InCl₃, FeCl₃, ZrCl₄ | Ethanol, Acetonitrile | Reflux | Good to Excellent | [16] |

| Heterogeneous | Dicalcium Phosphate | Ethanol | Reflux | >80% | |

| Organocatalyst | Chiral Primary Amines | Toluene | Room Temp. | Good (with high ee) | [12][14] |

| Ionic Liquid | [bmim]BF₄ | Ionic Liquid | Heating | >70% | [17] |

| Microwave | Clay, other catalysts | Solvent-free | Microwave Irradiation | Excellent | [10][18] |

Experimental Protocols

Below are generalized protocols for conducting the Biginelli reaction under classical and modern conditions.

Protocol 1: Classical Acid-Catalyzed Biginelli Reaction

This protocol is based on the original procedure but is known to give variable and sometimes low yields.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add the aldehyde (10 mmol), the β-ketoester (e.g., ethyl acetoacetate, 10 mmol), and urea (15 mmol).

-

Add absolute ethanol (20 mL) as the solvent.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 drops).

-

Heat the reaction mixture to reflux and maintain it for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Recrystallize the solid from a suitable solvent (e.g., methanol or ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[19]

Protocol 2: Lewis Acid-Catalyzed Solvent-Free Biginelli Reaction

This modern protocol often provides higher yields and shorter reaction times.

Methodology:

-

In a clean, dry flask, combine the aldehyde (5 mmol), the β-ketoester (5 mmol), urea (or thiourea, 7.5 mmol), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).

-

Heat the solvent-free mixture in an oil bath at 80-100 °C for the specified time (typically 30 minutes to 3 hours), monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water or a water/ethanol mixture to the solidified mass and stir vigorously.

-

Collect the precipitated product by vacuum filtration.

-

Wash the product with water and then a small amount of cold ethanol.

-

Dry the product. Recrystallization may be performed if necessary to achieve high purity.[10][15]

Logical Relationships of Proposed Mechanisms

The three proposed mechanisms represent different hypotheses for the sequence of bond-forming events. While they all start with the same three components and end with the same DHPM product, they diverge in the initial key step and the nature of the primary electrophilic and nucleophilic species.

Caption: Logical flow comparing the three primary proposed Biginelli mechanisms.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Biginelli Reaction - ChemContent [chemcontent.com]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. Biginelli Reaction [sigmaaldrich.com]

- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. redalyc.org [redalyc.org]

The Multifaceted Biological Activities of Dihydropyrimidinone Derivatives: A Technical Guide

Dihydropyrimidinone (DHPM) derivatives, a class of heterocyclic compounds readily synthesized through the Biginelli reaction, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the key pharmacological properties of DHPM derivatives, focusing on their anticancer, antimicrobial, antiviral, and calcium channel blocking activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticancer Activity: Targeting Mitotic Progression and Beyond

The most extensively studied biological activity of DHPM derivatives is their anticancer potential.[1] This is largely attributed to the discovery of monastrol, a DHPM derivative that acts as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP).[3][4][5]

Mechanism of Action: Eg5 Inhibition

Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[4][6] Monastrol and its analogues bind to an allosteric site on the Eg5 motor domain, inhibiting its ATPase activity.[7][8] This inhibition prevents the separation of centrosomes, leading to the formation of monoastral spindles and ultimately arresting cells in mitosis.[3][5] This mitotic arrest activates the spindle assembly checkpoint, which can subsequently trigger apoptosis (programmed cell death) in cancer cells.[3][9] The specificity of Eg5 inhibitors for proliferating cells makes them attractive anticancer drug candidates with potentially fewer side effects compared to traditional microtubule-targeting agents like taxanes and vinca alkaloids.[6]

Beyond Eg5 inhibition, some DHPM derivatives have been shown to target other pathways involved in cancer progression. For instance, certain derivatives have demonstrated inhibitory activity against mTOR and VEGFR-2, key regulators of cell growth, proliferation, and angiogenesis.[10][11] Others have been found to induce apoptosis through p53-mediated pathways or by inhibiting tubulin polymerization.[11][12]

Quantitative Anticancer Data

The cytotoxic activity of various DHPM derivatives has been evaluated against a wide range of cancer cell lines. The following table summarizes some of the reported quantitative data.

| Compound ID/Description | Cancer Cell Line | Assay Type | IC50 / GI50 / % Inhibition | Reference |

| Monastrol | HeLa | Eg5 ATPase Activity | IC50 = 14 µM | [3] |

| Compound 19 | NCI-H460 (Lung) | Cytotoxicity | 88% Growth Inhibition | [10] |

| Compound 19 | SK-MEL-5 (Melanoma) | Cytotoxicity | 86% Growth Inhibition | [10] |

| Compound 19 | HL-60 (TB) (Leukemia) | Cytotoxicity | 85% Growth Inhibition | [10] |

| Compound 19 | mTOR | Enzyme Inhibition | IC50 = 0.64 µM | [10] |

| Compound 19 | VEGFR-2 | Enzyme Inhibition | IC50 = 1.97 µM | [10] |

| Compound 68 | MCF-7 (Breast) | Cytotoxicity | IC50 = 65.54 µM | [13] |

| Compound 68 | HepG-2 (Liver) | Cytotoxicity | IC50 = 73.71 µM | [13] |

| Compound 68 | A549 (Lung) | Cytotoxicity | IC50 = 43.97 µM | [13] |

| Compound 120 | MCF-7 (Breast) | Cytotoxicity | IC50 = 15.27 µg/mL | [13] |

| Compound 120 | HT-29 (Colon) | Cytotoxicity | IC50 = 10.87 µg/mL | [13] |

| Compound C9 | Eg5 ATPase Activity | Enzyme Inhibition | IC50 = 30.25 µM | [4] |

| Oxadiazole derivative 2 | HL-60(TB) (Leukemia) | Cytotoxicity | IC50 = 0.056 µM | [11] |

Antimicrobial Activity: A Broad Spectrum of Action

DHPM derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[14][15]

Antibacterial and Antifungal Effects

Studies have shown that DHPMs can be effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[16][17] The lipophilic nature of the dihydropyrimidine scaffold is thought to contribute to their activity against Gram-negative bacteria.[15] Antifungal activity has also been observed against clinically relevant species such as Candida albicans and Aspergillus niger.[14][15]

Quantitative Antimicrobial Data

The antimicrobial efficacy of DHPM derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Synthetic DHPMs | Gram-positive cocci | 0.16–80 | [16] |

| Synthetic DHPMs | Gram-negative bacilli | 23.2–80 | [16] |

| Various DHPMs | Escherichia coli | 32, 64 | [15] |

| Various DHPMs | Pseudomonas aeruginosa | 32, 64 | [15] |

| Various DHPMs | Staphylococcus aureus | 32, 64 | [15] |

| Various DHPMs | Aspergillus niger | 32 | [15] |

| Various DHPMs | Candida albicans | 32 | [15] |

Antiviral Activity

The antiviral potential of DHPM derivatives has also been explored.[18] Notably, some marine alkaloids containing a DHPM core, such as Batzelladines A and B, have been identified as inhibitors of HIV gp-120 binding to CD4 receptors.[18] Furthermore, synthetic DHPM derivatives have shown selective inhibitory activity against viruses like the Punta Toro virus, a member of the Bunyaviridae family.[18]

Calcium Channel Blocking Activity

Dihydropyrimidinones are structurally related to dihydropyridines (DHPs), a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina.[19][20] This structural similarity has led to the investigation and confirmation of DHPMs as potent calcium channel modulators.[19] They are considered bioisosteres of DHPs and have shown promise as cardiovascular agents.[19] Some derivatives have been found to be equipotent to nifedipine and amlodipine in vitro.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the biological activities of DHPM derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14][21]

Methodology:

-

Cell Seeding: Plate cells (e.g., A549) in 96-well plates at a density of 1x10^5 cells per well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the DHPM derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[14]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[14]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Methodology:

-

Compound Preparation: Prepare a stock solution of the DHPM derivative in a suitable solvent like DMSO. Perform serial dilutions in a 96-well microtiter plate using Mueller-Hinton broth (MHB).[16][17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 24 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), aliquots from the wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.[16]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][22]

Methodology:

-

Cell Treatment: Treat cancer cells with the DHPM derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).[22]

-

Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol.[22]

-

Staining: Wash the fixed cells with PBS and then stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.[22]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity, allowing for the identification of cell cycle arrest at a specific phase.

Conclusion

Dihydropyrimidinone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer agents, particularly through the inhibition of the mitotic kinesin Eg5, has established them as a valuable scaffold in cancer drug discovery. Furthermore, their demonstrated antimicrobial, antiviral, and calcium channel blocking properties highlight their potential for development into therapeutic agents for a variety of diseases. The synthetic accessibility of the DHPM core via the Biginelli reaction allows for extensive structural modifications, providing a fertile ground for the generation of new derivatives with enhanced potency and selectivity. Future research, guided by the detailed experimental protocols outlined in this guide, will undoubtedly continue to uncover the full therapeutic potential of this remarkable class of heterocyclic compounds.

References

- 1. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5 - ProQuest [proquest.com]

- 5. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agscientific.com [agscientific.com]

- 8. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijcrt.org [ijcrt.org]

- 12. Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

- 18. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. mdpi.com [mdpi.com]

- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Dawn of a New Era in Drug Discovery: An In-depth Technical Guide to Novel Dihydropyrimidine Hybrids

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, dihydropyrimidines (DHPMs) have emerged as a privileged structure, demonstrating a remarkable spectrum of biological activities. This technical guide delves into the core of recent advancements in the discovery and synthesis of novel dihydropyrimidine hybrids, offering a comprehensive resource for researchers and drug development professionals. This guide will explore the synthetic methodologies, quantitative biological data, experimental protocols, and the intricate signaling pathways influenced by these promising compounds.

This compound derivatives are renowned for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The versatility of the DHPM scaffold allows for molecular hybridization, a strategy that combines the DHPM core with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel mechanisms of action. This approach has led to the development of potent inhibitors for various biological targets.

Synthetic Strategies: The Biginelli Reaction and Beyond

The cornerstone of this compound synthesis is the Biginelli reaction, a one-pot multicomponent reaction that typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[4][5][6] This reaction provides a straightforward and atom-economical route to a wide array of functionalized DHPMs.[7]

General Experimental Protocol for Biginelli Reaction:

A typical procedure involves the reflux of a mixture of an aromatic aldehyde (1 mmol), a β-ketoester like ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent such as ethanol. The reaction is often catalyzed by a Brønsted or Lewis acid, like hydrochloric acid or ytterbium triflate, to enhance the reaction rate and yield.[6][8] The reaction mixture is heated for several hours, and upon cooling, the product often precipitates and can be isolated by filtration and purified by recrystallization.

Recent advancements have focused on developing more environmentally friendly and efficient modifications of the Biginelli reaction, including the use of microwave irradiation, ultrasound, and green catalysts.[9]

A Spectrum of Biological Activities: Quantitative Insights

The true potential of this compound hybrids is revealed through their potent biological activities across various disease models. The following tables summarize the quantitative data from recent studies, providing a comparative overview of their efficacy.

Anticancer Activity

This compound hybrids have demonstrated significant potential as anticancer agents by targeting various mechanisms, including receptor tyrosine kinases and cell cycle progression.[4][7][10]

| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| 8h | MCF-7 (Breast) | 3.94 | EGFR, TrkA | [7] |

| 8i | HCT-116 (Colon) | 15.78 | EGFR, TrkA | [7] |

| 6f | HepG2 (Liver) | 10.07 ± 1.2 | hLig1 | [11] |

| 3d | Glioma Xenograft | 54.9% tumor inhibition | - | [10] |

| 3r | MCF-7 (Breast) | 1.15 ± 0.31 | Induces ROS, reduces MMP | [12] |

Anti-inflammatory Activity

By targeting key enzymes in the inflammatory cascade, DHPM hybrids have emerged as promising anti-inflammatory agents.[8][13][14]

| Compound | Inhibition Assay | IC50 (µM) | Target(s) | Reference |

| 3j | mPGES-1 | 0.92 | mPGES-1, 5-LOX | [13][14] |

| 3j | 5-LOX | 1.98 | mPGES-1, 5-LOX | [13][14] |

| VI | PGE2 production in A549 cells | 0.24 | mPGES-1 | [14] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. This compound derivatives have shown encouraging activity against a range of pathogenic bacteria and fungi.[9][15][16]

| Compound(s) | Microorganism | MIC (µg/mL) | Reference |

| C6, C22 | E. coli, P. aeruginosa, S. aureus | 32, 64 | [15] |

| Various | Aspergillus niger, Candida albicans | 32 | [15] |

| 1 | E. coli | 12.5 | [5] |

| 3 | S. aureus | 25 | [5] |

| D1, D3 | Candida albicans, Aspergillus niger | - (Zone of Inhibition) | [16] |

Key Experimental Protocols in Biological Evaluation

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols are crucial.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound hybrids for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This widely used animal model assesses the in vivo anti-inflammatory potential of novel compounds.[8]

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The this compound compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the biological activities of this compound hybrids is paramount for rational drug design. Graphviz diagrams are employed here to illustrate key signaling pathways and experimental workflows.

Caption: Dual inhibition of EGFR and TrkA by a DHPM hybrid leading to anticancer effects.

Caption: Dual inhibition of mPGES-1 and 5-LOX by a DHPM hybrid for anti-inflammatory action.

Caption: General workflow for the discovery and evaluation of novel DHPM hybrids.

Conclusion and Future Directions

The field of this compound hybrids is a vibrant and rapidly evolving area of medicinal chemistry. The inherent versatility of the DHPM scaffold, coupled with the power of molecular hybridization and the efficiency of multicomponent reactions, provides a robust platform for the discovery of novel drug candidates. The compelling quantitative data and the elucidation of their mechanisms of action underscore the therapeutic potential of these compounds. Future research will likely focus on the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, as well as the exploration of novel biological targets. The continued investigation of this compound hybrids holds immense promise for addressing unmet medical needs and advancing the frontiers of drug discovery.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. ymerdigital.com [ymerdigital.com]

- 5. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]

- 6. researchgate.net [researchgate.net]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one | MDPI [mdpi.com]

- 11. Design, synthesis and anticancer activity of dihydropyrimidinone–semicarbazone hybrids as potential human DNA ligase 1 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Frontiers | Design and synthesis of new this compound/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition [frontiersin.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

foundational concepts in dihydropyrimidine research

An In-depth Technical Guide to Foundational Concepts in Dihydropyrimidine Research

Introduction

Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds that form a cornerstone of modern medicinal chemistry.[1] Their core structure is a six-membered ring containing two nitrogen atoms, and they are of significant biological interest as they are structurally related to the pyrimidine bases found in DNA and RNA.[2][3] First synthesized in 1893 by Italian chemist Pietro Biginelli, these compounds have since been identified as privileged structures in drug discovery, demonstrating a vast range of pharmacological activities.[4][5] DHPM derivatives are known to act as calcium channel blockers, anticancer agents, anti-inflammatory, antibacterial, and antiviral compounds.[6][7] This guide provides an in-depth overview of the , including their synthesis, key biological activities, and the experimental protocols used for their evaluation, tailored for professionals in drug development and scientific research.

Core Synthesis: The Biginelli Reaction

The most fundamental method for synthesizing DHPMs is the Biginelli reaction, a one-pot, three-component condensation reaction.[5] This acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[4] The efficiency, high yields, and ability to generate molecular diversity from readily available starting materials make the Biginelli reaction a powerful tool in combinatorial chemistry and drug discovery.[8][9]

Reaction Mechanism

The mechanism of the Biginelli reaction is understood as a series of bimolecular steps. The reaction is believed to commence with a rate-limiting acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine ion intermediate.[4][10] This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step involves ring closure through intramolecular condensation and subsequent dehydration to yield the 3,4-dihydropyrimidin-2(1H)-one or-thione.[4]

Experimental Protocol: General Biginelli Synthesis

The following is a generalized protocol for the synthesis of dihydropyrimidinone derivatives based on established methodologies.[11]

-

Reaction Setup : In a round-bottomed flask, combine the aldehyde (1.0 eq), ethyl acetoacetate (1.0-2.0 eq), and urea or thiourea (1.5-2.0 eq) in a suitable solvent such as ethanol.[5][11]

-

Catalyst Addition : Add a catalytic amount of an acid, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or a Lewis acid like ytterbium triflate (Yb(OTf)₃), to the mixture.[4][10][11] The pH is often adjusted to acidic conditions (e.g., pH 5) for optimal reaction rates.[11]

-

Reflux : Heat the mixture to reflux (typically 80-100°C) with constant stirring for 1 to 4 hours.[11] The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Isolation : Upon completion, allow the reaction mixture to cool to room temperature. The DHPM product, which is often sparingly soluble in the solvent, will precipitate.[8]

-

Purification : Collect the solid product by filtration. Wash the precipitate with cold ethanol or water to remove unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Characterization : Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.[12]

Data Presentation: Synthesis Yields

The efficiency of the Biginelli reaction can be influenced by various factors, including the choice of catalyst and reaction conditions.

| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | Ethanol, Reflux | ~90% | [5] |

| 4-Cl-Benzaldehyde | Ethyl Acetoacetate | Urea | H₂SO₄ (pH 5) | 80°C, 1h | 91.9% | [11] |

| 4-Cl-Benzaldehyde | Ethyl Acetoacetate | Urea | H₂SO₄ (pH 4) | 80°C, 1h | 72.9% | [11] |

| Various Aldehydes | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | Solvent-free | 82-95% | [10] |

| Various Aldehydes | 1,3-Dicarbonyls | Urea | InCl₃ | Reflux | 81-96% | [10] |

Key Biological Activities and Mechanisms of Action

DHPMs are recognized for their diverse pharmacological profiles, which has led to their development as therapeutic agents for a variety of diseases.[6]

Calcium Channel Blockade

A primary and well-established activity of DHPMs is the modulation of L-type calcium channels.[13] They are considered aza-analogs of dihydropyridines (DHPs) like nifedipine and amlodipine, which are widely used to treat hypertension and angina.[13][14] By blocking the influx of Ca²⁺ ions into vascular smooth muscle cells, these compounds induce vasodilation, leading to a reduction in blood pressure.[15][16]

Quantitative Data: Calcium Channel Blocker Activity

| Compound | In Vitro Activity | In Vivo Model | Potency Comparison | Reference |

| This compound 12a | Vasorelaxant, equipotent to nifedipine and amlodipine | Spontaneously Hypertensive Rat | More potent and longer acting than nifedipine | [15] |

| Enantiomer 20a | IC₅₀ = 12 nM | Spontaneously Hypertensive Rat | More potent and longer acting than nifedipine | [17] |

Anticancer Activity

DHPMs exhibit significant potential in oncology through various mechanisms of action.[3]

-

Mitotic Kinesin Eg5 Inhibition : The prototypical DHPM, Monastrol, was identified as a specific inhibitor of the Eg5 kinesin motor protein.[3][6] Eg5 is essential for forming the bipolar mitotic spindle during cell division. Its inhibition by Monastrol leads to mitotic arrest and subsequent apoptosis in cancer cells.[3]

-

Tyrosine Kinase Inhibition : More recently, DHPM derivatives have been designed as inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[18] Dual inhibition of these pathways can potently suppress tumor growth and angiogenesis.[18] Some derivatives also show activity against other kinases like TrkA.[19]

Quantitative Data: Anticancer Activity of DHPM Derivatives

| Compound | Target(s) | Cancer Cell Line | IC₅₀ | Reference |

| Compound II | Apoptosis Induction | Various | Potent cytotoxic effect | [18] |

| Compound III | EGFR | Various | 0.25 µM (EGFR) | [18] |

| Compound IV | VEGFR-2, mTOR | NCI-60 Panel | 1.97 µM (VEGFR-2) | [18] |

| Compound 12 | EGFR, VEGFR-2 | Breast (MCF-7) | 84 nM (EGFR), 3.5 nM (VEGFR-2) | [18] |

| Compound 8h | EGFR, TrkA | Breast (MCF-7) | 3.94 µM | [19] |

| Compound 1 | Antibacterial | E. coli | 12.5 µg/mL (MIC) | [11] |

| Compound 3 | Antibacterial | S. aureus | 25 µg/mL (MIC) | [11] |

| Compounds 58 & 59 | Antitubercular | M. tuberculosis | 0.02 µg/mL (MIC) | [2] |

This compound Dehydrogenase (DPD) and Pyrimidine Metabolism

It is crucial to distinguish the class of synthetic drugs (DHPMs) from the metabolic enzyme this compound Dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism (breakdown) of pyrimidines like uracil and thymine.[20][21] It plays a critical role in the pharmacokinetics of the fluoropyrimidine anticancer drug 5-fluorouracil (5-FU), as it rapidly degrades over 80% of the administered dose into inactive metabolites.[22][23] Therefore, inhibitors of DPD are co-administered with 5-FU to increase its bioavailability and therapeutic efficacy.[22][24]

References

- 1. An Overview of Synthesis and Biological Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. moodle2.units.it [moodle2.units.it]

- 9. organicreactions.org [organicreactions.org]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity [jmchemsci.com]

- 12. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 15. This compound calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genesis of Dihydropyrimidinoneψ Calcium Channel Blockers: Re...: Ingenta Connect [ingentaconnect.com]

- 17. This compound calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and Synthesis of New this compound Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Insights into the mechanism of this compound dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]

- 22. What are DPD inhibitors and how do they work? [synapse.patsnap.com]

- 23. Crystal structure of this compound dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cancernetwork.com [cancernetwork.com]

The Architectural Precision of Dihydropyrimidines: A Technical Guide to Their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Dihydropyrimidine-based compounds represent a versatile class of heterocyclic molecules with a broad spectrum of pharmacological activities. Their mechanisms of action are diverse, targeting fundamental biological processes with high specificity. This technical guide provides an in-depth exploration of the core mechanisms of action for three prominent classes of this compound compounds: L-type calcium channel blockers, this compound dehydrogenase (DPD) inhibitors, and the mitotic kinesin Eg5 inhibitor, monastrol.

This compound Calcium Channel Blockers: Modulators of Vascular Tone

This compound (DHP) calcium channel blockers are a cornerstone in the management of hypertension and angina. Their primary mechanism involves the allosteric modulation of L-type voltage-gated calcium channels, predominantly in vascular smooth muscle cells.

Mechanism of Action

DHPs bind to a specific receptor site on the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of other calcium channel blockers like phenylalkylamines and benzothiazepines. This binding stabilizes the channel in an inactivated state, preventing the influx of extracellular calcium ions into the smooth muscle cells. The reduction in intracellular calcium concentration leads to smooth muscle relaxation, vasodilation, and a subsequent decrease in blood pressure.[1][2][3] Some evidence also suggests a dual mode of action for certain dihydropyridines, involving the release of nitric oxide from the vascular endothelium, which further contributes to vasodilation.

Signaling Pathway: L-type Calcium Channel Blockade

The binding of a this compound antagonist to the L-type calcium channel inhibits the influx of calcium, leading to a cascade of events that result in smooth muscle relaxation.

Quantitative Data: Potency of Dihydropyridine Calcium Channel Blockers

The inhibitory potency of various dihydropyridine derivatives against L-type calcium channels is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their dissociation constant (Kᵢ). Lower values indicate higher potency.

| Compound | IC₅₀ (nM) | Target/Assay System | Reference |

| Nifedipine | 2.9 | Rat Aorta | [4] |

| Amlodipine | 7400 | Mineralocorticoid Receptor Antagonist Assay | [5] |

| Felodipine | 160-450 | Mineralocorticoid Receptor Antagonist Assay | [5] |

| Nicardipine | 4.63 (µM) | Kv4.3L K+ channels | [6] |

| Nitrendipine | 160-450 | Mineralocorticoid Receptor Antagonist Assay | [5] |

| Nimodipine | 160-450 | Mineralocorticoid Receptor Antagonist Assay | [5] |

| SQ 32,547 | 5.5 | Rat Aorta | [4] |

| SQ 32,926 | 8.1 | Rat Aorta | [4] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Channels

This protocol allows for the direct measurement of the effect of this compound compounds on L-type calcium channel currents in isolated cells.

1. Cell Preparation:

-

Culture cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, HEK293 cells transfected with the channel subunits) on glass coverslips.

-

On the day of the experiment, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

2. Solutions:

-

External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with TEA-OH). Barium is used as the charge carrier to increase current amplitude and block potassium channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels from the inside.

3. Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.

4. Recording:

-

Approach a cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents.

5. Data Acquisition and Analysis:

-

Record baseline currents in the absence of the this compound compound.

-

Perfuse the recording chamber with the external solution containing various concentrations of the test compound.

-

Record the currents at each concentration after steady-state inhibition is reached.

-

Measure the peak inward current at each concentration and normalize it to the baseline current.

-

Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC₅₀ value.

This compound Dehydrogenase (DPD) Inhibitors: Enhancing Chemotherapy

DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). This compound-based DPD inhibitors are crucial for modulating the pharmacokinetics of 5-FU.[4][7]

Mechanism of Action

DPD inhibitors act primarily through competitive or irreversible inhibition of the DPD enzyme.[7] By binding to the active site of DPD, these compounds prevent the breakdown of 5-FU into its inactive metabolite, dihydrofluorouracil. This inhibition leads to increased bioavailability and sustained plasma concentrations of 5-FU, thereby enhancing its cytotoxic effects on tumor cells.[4][8]

Signaling Pathway: DPD-Mediated 5-Fluorouracil Catabolism

The inhibition of DPD redirects 5-FU from the catabolic pathway towards the anabolic pathway, where it is converted into its active cytotoxic metabolites.

Quantitative Data: Potency of this compound-Based DPD Inhibitors

The potency of DPD inhibitors is crucial for their clinical efficacy in combination with 5-FU.

| Compound | IC₅₀ | Kᵢ | Target/Assay System | Reference |

| Eniluracil | - | - | Irreversible inhibitor | [7] |

| Gimeracil | - | - | DPD inhibitor | - |

| Uracil | - | - | Competitive inhibitor | [4] |

| 5-Ethynyluracil | - | - | Irreversible inactivator | [8] |

Experimental Protocol: DPD Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound compounds on DPD.[9]

1. Reagents and Buffers:

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA and 1 mM dithiothreitol (DTT).

-

Substrate: 5-Fluorouracil (5-FU).

-

Cofactor: NADPH.

-

Enzyme: Purified or recombinant this compound dehydrogenase (DPD).

-

Test Compounds: this compound inhibitors dissolved in DMSO.

2. Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH (final concentration, e.g., 250 µM), and the DPD enzyme in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 5-FU (final concentration, e.g., 50 µM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

3. Detection and Analysis:

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the plate to pellet precipitated proteins.

-

Analyze the supernatant for the amount of remaining 5-FU or the formation of dihydrofluorouracil (DHFU) using high-performance liquid chromatography (HPLC) with UV detection.

-

Calculate the percentage of DPD activity remaining at each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of activity against the inhibitor concentration and fit the data to determine the IC₅₀ value.

Monastrol: An Allosteric Inhibitor of Mitotic Kinesin Eg5

Monastrol is a cell-permeable small molecule that represents a class of this compound compounds targeting the mitotic machinery, specifically the kinesin motor protein Eg5.

Mechanism of Action

Monastrol acts as a specific and reversible allosteric inhibitor of Eg5. It binds to a loop (L5) on the Eg5 motor domain, a site distant from the ATP and microtubule binding sites. This binding prevents the conformational changes necessary for ATP hydrolysis, thereby inhibiting the ATPase activity of Eg5. Since Eg5 is essential for the establishment and maintenance of the bipolar mitotic spindle, its inhibition by monastrol leads to the formation of monopolar spindles and mitotic arrest.

Signaling Pathway: Spindle Assembly Checkpoint Activation

The formation of monopolar spindles due to Eg5 inhibition activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation.

Quantitative Data: Potency of Eg5 Inhibitors

The potency of monastrol and other Eg5 inhibitors is determined by their ability to inhibit the ATPase activity of the Eg5 enzyme.

| Compound | IC₅₀ (µM) | Target/Assay System |

| Monastrol | ~14 | Microtubule-activated Eg5 ATPase |

| S-Trityl-L-cysteine | 0.14 | Microtubule-activated Eg5 ATPase |

Experimental Protocol: Kinesin Eg5 ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by Eg5 and its inhibition by compounds like monastrol.[10]

1. Reagents and Buffers:

-

Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

-

Enzyme: Purified recombinant human Eg5 motor domain.

-

Substrate: ATP.

-

Microtubules: Taxol-stabilized microtubules.

-

Coupling System (for spectrophotometric assay): Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.

-

Test Compounds: Monastrol or other inhibitors dissolved in DMSO.

2. Assay Procedure (Coupled Spectrophotometric Assay):

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, microtubules (e.g., 1 µM), PK/LDH, PEP, and NADH.

-

Add the test compound at various concentrations.

-

Add the Eg5 enzyme (e.g., 50 nM) and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding ATP (e.g., 1 mM).

-

Immediately monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is coupled to the rate of ADP production by Eg5.

3. Data Analysis:

-

Calculate the rate of ATP hydrolysis from the rate of change in absorbance at 340 nm.

-

Determine the percentage of Eg5 activity at each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of activity versus inhibitor concentration and fit the data to determine the IC₅₀ value.

This technical guide provides a foundational understanding of the mechanisms of action for key this compound compounds. The detailed protocols and quantitative data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.6.2 Calcium-channel blockers (CCBs) | NI Formulary [niformulary.hscni.net]

- 3. cancernetwork.com [cancernetwork.com]

- 4. globalrph.com [globalrph.com]

- 5. The Spindle Assembly Checkpoint Functions during Early Development in Non-Chordate Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical implications of this compound dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of mitotic progression by the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Dihydropyrimidinones: A Medicinal Chemistry Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydropyrimidinone (DHPM) scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. First synthesized via the Biginelli reaction in 1893, this versatile core is found in numerous pharmacologically active molecules and natural products.[1][2] DHPM derivatives have demonstrated a wide array of therapeutic applications, including anticancer, anti-inflammatory, antihypertensive, and antibacterial properties.[1][3] This technical guide provides a comprehensive overview of the medicinal chemistry of DHPMs, focusing on their synthesis, key therapeutic targets, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.

Core Synthetic Strategies: The Biginelli Reaction

The most prominent method for synthesizing the DHPM core is the one-pot, three-component Biginelli reaction.[4] This acid-catalyzed cyclocondensation involves an aldehyde, a β-ketoester, and urea (or thiourea) to efficiently generate the dihydropyrimidinone ring.[5] Over the years, numerous modifications have been developed to improve yields and shorten reaction times, including the use of microwave irradiation and various catalysts.[1][5]

A general workflow for the synthesis and subsequent biological screening of a DHPM library is outlined below. This process typically starts with the selection of diverse starting materials to generate a library of compounds, followed by purification and characterization, and culminating in a series of biological assays to identify lead compounds.

Anticancer Activity: Targeting Mitotic Kinesin Eg5

One of the most extensively studied therapeutic applications of DHPMs is in oncology.[6] The prototypical DHPM, Monastrol, was identified as a specific and cell-permeable inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[6][7] Eg5 is a motor protein essential for the formation and maintenance of the bipolar spindle during mitosis, making it an attractive target for cancer therapy.[8]

Mechanism of Action of Monastrol

Monastrol binds to an allosteric site on the Eg5 motor domain, distinct from the microtubule- and nucleotide-binding sites.[9][10] This binding event traps Eg5 in a state with tightly bound ADP, slowing down product release and thereby inhibiting the ATPase cycle of the enzyme.[7][11] The inhibition of Eg5's motor activity prevents the separation of centrosomes, leading to the formation of monoastral spindles and arresting the cell cycle in mitosis, which ultimately triggers apoptosis in cancer cells.[12]

References

- 1. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agscientific.com [agscientific.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. A pathway of structural changes produced by monastrol binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

The Dihydropyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dihydropyrimidine (DHPM) core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to provide ligands for a diverse range of biological targets. First reported by Pietro Biginelli in 1893, the straightforward synthesis and versatile derivatization of this scaffold have led to the discovery of a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the this compound core in drug discovery, detailing its synthesis, biological applications with quantitative data, key signaling pathway interactions, and detailed experimental protocols.

Synthesis of the this compound Core: The Biginelli Reaction

The most prominent method for synthesizing the this compound scaffold is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3][4] This reaction is typically acid-catalyzed and offers a high degree of atom economy and operational simplicity.[3] Over the years, numerous modifications to the classical Biginelli reaction have been developed to improve yields, shorten reaction times, and expand the diversity of accessible derivatives, including the use of microwave irradiation and various catalysts.[5][6]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant area of investigation for this compound derivatives is in oncology. Many DHPMs have exhibited potent cytotoxic activity against a variety of cancer cell lines.[7][8][9] The anticancer efficacy of these compounds is often attributed to their ability to interfere with key cellular processes involved in cancer progression.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 19 | NCI-H460 | Not explicitly stated as IC50, but 88% growth inhibition | [1] |

| 19 | SK-MEL-5 | Not explicitly stated as IC50, but 86% growth inhibition | [1] |

| 19 | HL-60 (TB) | Not explicitly stated as IC50, but 85% growth inhibition | [1] |

| RS-10 | HepG2 | 87 ± 0.2 µg/mL | |

| RS-15 | HepG2 | 78 ± 3.7 µg/mL | |

| 1d | U87 | 9.72 ± 0.29 | [9] |

| 1d | U251 | 13.91 ± 0.86 | [9] |

| 1h | U87 | 9.3 ± 0.81 | [9] |

| 1h | U251 | 14.01 ± 0.76 | [9] |

| 3d | U87 | 12.02 ± 0.5 | [9] |

| 3d | U251 | 6.36 ± 0.73 | [9] |

| 3g | U87 | 9.52 ± 0.81 | [9] |

| 3g | U251 | 7.32 ± 0.86 | [9] |

| 8h | HCT-116 | 3.94 | [10] |

| 8h | PC-3 | 15.78 | [10] |

| 8i | MCF-7 | Not explicitly stated as IC50, but significant inhibitory effect | [10] |

| 4f | MCF-7 | 2.15 | [11] |

| 4e | MCF-7 | 2.401 | [11] |

| 3e | MCF-7 | 2.41 | [11] |

| 4g | MCF-7 | 2.47 | [11] |

| 4h | MCF-7 | 2.33 | [11] |

| 12 | MCF-7 | 0.038 | [12] |

| 15 | MCF-7 | 0.036 | [12] |

Antibacterial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal strains.[5][13][14][15][16]

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Various DHPMs | Gram-positive cocci | 0.16–80 | [13] |

| Various DHPMs | Gram-negative bacilli | 23.2–80 | [13] |

| 10 | A. baumannii | 62.5 | [5] |

| 16 | S. aureus | 62.5 | [5] |

| 14 | E. coli | 125 | [5] |

| 14, 16 | P. aeruginosa | 250 | [5] |

| 20 | K. pneumonia | 500 | [5] |

| Various DHPMs | P. aeruginosa | 62.5 | [14] |

| C6, C22 | Various bacteria | 32, 64 | [15] |

| Various DHPMs | Candida albicans, Aspergillus niger | 32 | [15] |

Anti-inflammatory Activity

Several this compound derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[17][18][19][20][21]

Calcium Channel Blocking Activity

Dihydropyrimidines are aza-analogs of dihydropyridines, a well-established class of calcium channel blockers used in the treatment of hypertension and other cardiovascular diseases.[22][23][24][25][26] Consequently, many DHPM derivatives have been investigated as calcium channel modulators.[22][24]

| Compound ID | Preparation | IC50 (nM) | Reference |

| SQ 32,547 | Rat aorta | 5.5 | [24] |

| SQ 32,926 | Rat aorta | 8.1 | [24] |

| Nifedipine (Reference) | Rat aorta | 2.9 | [24] |

Mechanism of Action: Targeting the Mitotic Kinesin Eg5

One of the most well-characterized this compound-based drugs is Monastrol. Monastrol arrests cells in mitosis by specifically inhibiting Eg5, a member of the kinesin-5 family of motor proteins that is essential for the formation of a bipolar spindle.[27][28][29][30] Monastrol acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket of Eg5.[28] This binding event prevents the conformational changes necessary for ATP hydrolysis and microtubule-stimulated ADP release, ultimately leading to mitotic arrest and apoptosis in cancer cells.[28][31]

References

- 1. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. moodle2.units.it [moodle2.units.it]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]